molecular formula C6H2Cl4O4S2 B1355471 4,5-Dichlorobenzene-1,3-disulfonyl dichloride CAS No. 70269-54-4

4,5-Dichlorobenzene-1,3-disulfonyl dichloride

Cat. No. B1355471
CAS RN: 70269-54-4
M. Wt: 344 g/mol
InChI Key: DELKNGSNILXDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichlorobenzene-1,3-disulfonyl dichloride is a chemical compound with the molecular formula C6H2Cl4O4S2 . It is also known as DCBDS.


Molecular Structure Analysis

The molecular weight of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride is 344.02 g/mol . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Catalytic Oxidation

4,5-Dichlorobenzene-1,3-disulfonyl dichloride may be relevant in studies of catalytic oxidation processes. For instance, Krishnamoorthy, Rivas, and Amiridis (2000) explored the catalytic oxidation of 1,2-dichlorobenzene using various transition metal oxides, highlighting the importance of metal oxide–support interactions in these reactions. Such studies are crucial for understanding the mechanisms of catalytic oxidation in different compounds, including those similar to 4,5-Dichlorobenzene-1,3-disulfonyl dichloride (Krishnamoorthy, Rivas, & Amiridis, 2000).

Synthesis and Biological Evaluation

Research on compounds structurally similar to 4,5-Dichlorobenzene-1,3-disulfonyl dichloride has also been conducted in the field of synthesis and biological evaluation. Ghorbani-Vaghei et al. (2016) reported on the use of related catalysts for the synthesis of 1,4-dihydropyridine derivatives, which were then evaluated for antibacterial and anti-oxidant activities. This indicates the potential for 4,5-Dichlorobenzene-1,3-disulfonyl dichloride derivatives in medicinal chemistry and pharmaceutical applications (Ghorbani-Vaghei et al., 2016).

Photocatalytic Degradation

Studies on photocatalytic degradation, such as the work by Armaković et al. (2018), delve into the degradation processes of compounds similar to 4,5-Dichlorobenzene-1,3-disulfonyl dichloride. They investigated the degradation of a stable hydrolysis product of a related compound, providing insights into the efficiency and mechanisms of such degradation processes. This is relevant for environmental applications, where understanding the breakdown of chlorinated compounds is crucial (Armaković et al., 2018).

Chemical Oxidation in Groundwater Remediation

Research such as that conducted by Boni and Sbaffoni (2012) on the chemical oxidation of 1,4-dichlorobenzene for groundwater treatment provides insights into potential environmental applications for 4,5-Dichlorobenzene-1,3-disulfonyl dichloride. Their study focused on sodium persulfate oxidation, which could be relevant for similar compounds in water purification and soil remediation processes (Boni & Sbaffoni, 2012).

Safety And Hazards

Compounds of this class, including 4,5-Dichlorobenzene-1,3-disulfonyl dichloride, are sensitive to moisture and react in water. They should be stored in dry conditions. They have corrosive properties and can cause severe skin burns and eye damage .

properties

IUPAC Name

4,5-dichlorobenzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELKNGSNILXDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557205
Record name 4,5-Dichlorobenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorobenzene-1,3-disulfonyl dichloride

CAS RN

70269-54-4
Record name 4,5-Dichlorobenzene-1,3-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.